molecular formula C22H21N3O3S B7709183 N-benzyl-N-{2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)

N-benzyl-N-{2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)

Cat. No.: B7709183
M. Wt: 407.5 g/mol
InChI Key: FQPDPOZSIXKPPM-XQNSMLJCSA-N
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Description

N-benzyl-N-{2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl}benzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a benzenesulfonamide group, a benzylidenehydrazinyl moiety, and a benzyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-{2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl}benzenesulfonamide typically involves the reaction of benzenesulfonamide with benzylidenehydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazinyl group to an amine.

    Substitution: The benzyl groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Hydroxide ions, amines, polar solvents like water or alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzenesulfonamides.

Scientific Research Applications

N-benzyl-N-{2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl}benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-{2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-benzyl-N-{2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl}benzenesulfonamide
  • N-benzyl-2-(benzylamino)ethanaminium
  • N-benzyl-2-(benzylamino)ethanaminium

Comparison: N-benzyl-N-{2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl}benzenesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for targeted applications in research and industry.

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-benzylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c26-22(24-23-16-19-10-4-1-5-11-19)18-25(17-20-12-6-2-7-13-20)29(27,28)21-14-8-3-9-15-21/h1-16H,17-18H2,(H,24,26)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPDPOZSIXKPPM-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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